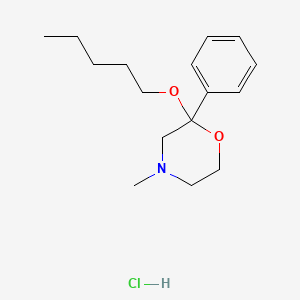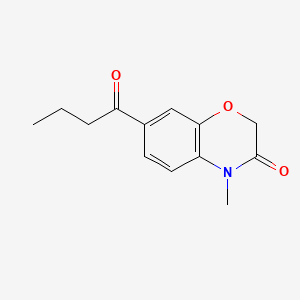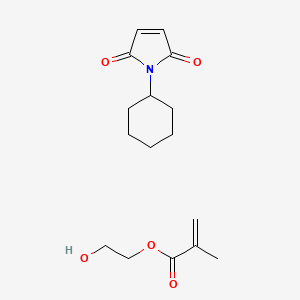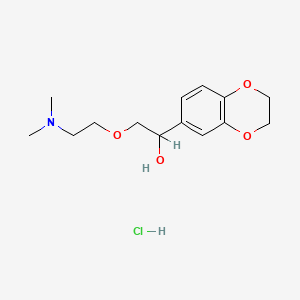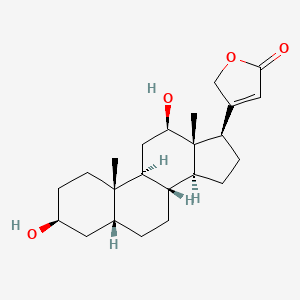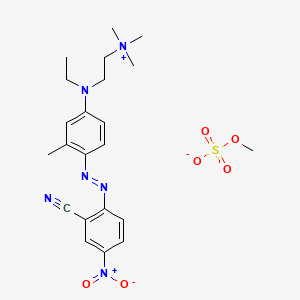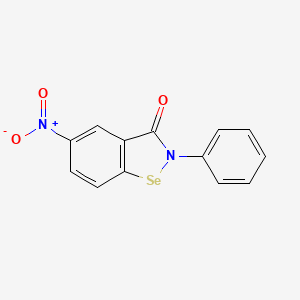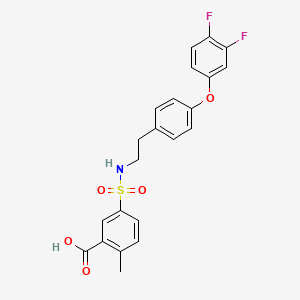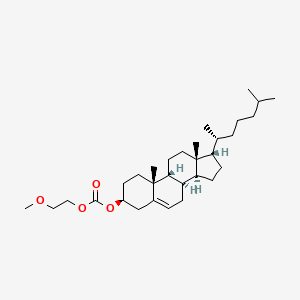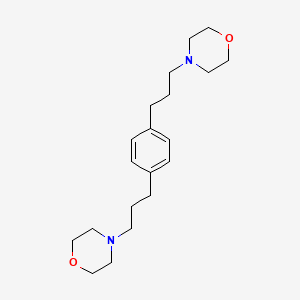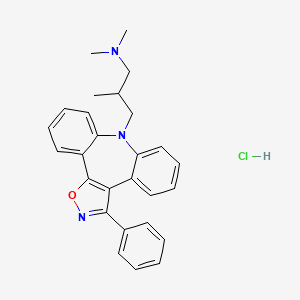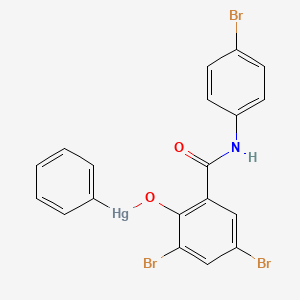
Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- is a complex organomercury compound with the molecular formula C19-H12-Br3-Hg-N-O2 and a molecular weight of 726.64 g/mol . This compound is known for its unique structure, which includes multiple bromine atoms and a phenylcarbamoyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- typically involves multi-step organic reactions. The process begins with the bromination of phenol derivatives, followed by the introduction of the carbamoyl group through a reaction with p-bromophenyl isocyanate. The final step involves the coupling of the brominated phenoxy compound with a mercury salt under controlled conditions to form the desired organomercury compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) bromide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.
Scientific Research Applications
Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzymatic activity. This interaction disrupts cellular processes and can be exploited for therapeutic purposes or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phenylmercuric acetate: Another organomercury compound with similar applications in chemistry and biology.
Mercury(II) chloride: A simpler mercury compound used in various industrial and research applications.
Uniqueness
Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- is unique due to its complex structure, which includes multiple bromine atoms and a phenylcarbamoyl group. This complexity allows for specific interactions with biological molecules and unique reactivity in chemical processes, distinguishing it from simpler mercury compounds.
Properties
CAS No. |
94255-67-1 |
|---|---|
Molecular Formula |
C19H12Br3HgNO2 |
Molecular Weight |
726.6 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(4-bromophenyl)carbamoyl]phenoxy]-phenylmercury |
InChI |
InChI=1S/C13H8Br3NO2.C6H5.Hg/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18;1-2-4-6-5-3-1;/h1-6,18H,(H,17,19);1-5H;/q;;+1/p-1 |
InChI Key |
PJBMRDBETFOHRU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]OC2=C(C=C(C=C2Br)Br)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


